molecular formula C14H14ClN3O3 B12495370 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one

6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one

Katalognummer: B12495370
Molekulargewicht: 307.73 g/mol
InChI-Schlüssel: GBAZBXMVSJVROM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinone derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one typically involves the reaction of 6-chloroquinazolin-4-one with 2-(morpholin-4-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of tumor cells.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell cycle regulation and DNA replication, leading to the inhibition of tumor cell proliferation. The molecular pathways involved include the inhibition of cyclin-dependent kinases (Cdks) and DNA-dependent protein kinase (DNA-PK) .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C14H14ClN3O3

Molekulargewicht

307.73 g/mol

IUPAC-Name

6-chloro-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one

InChI

InChI=1S/C14H14ClN3O3/c15-10-1-2-12-11(7-10)14(20)18(9-16-12)8-13(19)17-3-5-21-6-4-17/h1-2,7,9H,3-6,8H2

InChI-Schlüssel

GBAZBXMVSJVROM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.